molecular formula C9H12N2 B050553 (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline CAS No. 121282-95-9

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline

Numéro de catalogue: B050553
Numéro CAS: 121282-95-9
Poids moléculaire: 148.2 g/mol
Clé InChI: FSCYBLYYODSGFX-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a methyl group at the 7th position and a tetrahydro configuration, indicating the presence of hydrogen atoms saturating the ring system. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinazoline derivatives using sodium borohydride (NaBH4) or other reducing agents. The reaction conditions often require a solvent such as ethanol or methanol and may be conducted at room temperature or under reflux conditions to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reduction techniques. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated quinazoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Applications De Recherche Scientifique

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mécanisme D'action

The mechanism of action of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinazoline ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Quinazoline: The parent compound of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline, known for its diverse biological activities.

    7-Methylquinazoline: A similar compound with a methyl group at the 7th position but lacking the tetrahydro configuration.

    Tetrahydroquinazoline: A fully saturated quinazoline derivative without the methyl group at the 7th position.

Uniqueness

This compound is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its tetrahydro configuration and methyl substitution make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Activité Biologique

Overview

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its diverse biological activities. Its unique structure includes a tetrahydro configuration and a methyl group at the 7th position, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₂N₂
  • CAS Number : 121282-95-9

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various cellular processes. Notably, it has been identified as an inhibitor of human topoisomerase II (topoII), an enzyme crucial for DNA replication and repair. Unlike traditional topoII poisons that enhance DNA cleavage and are associated with severe side effects like secondary leukemias, this compound inhibits topoII function without causing DNA intercalation or accumulation of the enzyme/DNA cleavage complex .

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A study demonstrated that these compounds exhibit significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (μM)
Melanoma (A375)2.0
Breast (MCF7)4.5
Endometrial (HeLa)3.0
Lung5.0

These values indicate that the compound is effective at low concentrations, suggesting a strong potential for development as an anticancer agent .

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects includes:

  • Selective Inhibition : It preferentially inhibits the alpha isoform of topoII over the beta isoform.
  • Metabolic Stability : The compound demonstrates favorable pharmacokinetic properties in vivo, including high solubility and stability .
  • Low Off-target Effects : Safety profiling revealed minimal off-target activity against various proteins and receptors, indicating a potentially safer therapeutic profile compared to other topoII inhibitors .

Case Studies and Research Findings

  • Study on Tetrahydroquinazoline Derivatives : A comprehensive study evaluated several tetrahydroquinazoline derivatives for their ability to inhibit topoII. Among these derivatives, ARN-21934 was identified as a lead compound with an IC50 of 2 μM for inhibiting DNA relaxation by topoII. This compound also showed a favorable pharmacokinetic profile in mouse models .
  • In Vivo Efficacy : The efficacy of ARN-21934 was tested in both 2D cell cultures and 3D in vitro systems. It demonstrated significant tumor growth-arrest effects in models of oral neoplasms, paving the way for further preclinical developments in cancer therapy .
  • Safety Profile Assessment : The lead compound was assessed for off-target effects across a panel of 47 proteins relevant to pharmacological safety. Results indicated only mild inhibitory effects on cyclooxygenase-1 (COX-1), reinforcing its specificity and reduced risk of adverse effects commonly associated with other anticancer agents .

Propriétés

IUPAC Name

(7R)-7-methyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCYBLYYODSGFX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CN=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=CN=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.